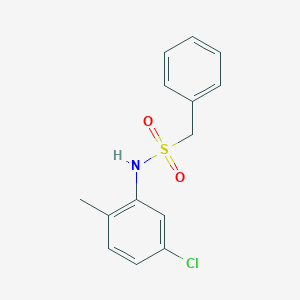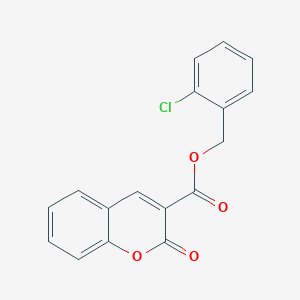
N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide, commonly known as 5C2MS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. However, 5C2MS has a unique chemical structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 5C2MS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 5C2MS has been reported to inhibit the activity of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5C2MS has been reported to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5C2MS has been reported to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5C2MS for lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. Additionally, the synthesis method for 5C2MS has been optimized to produce high yields of pure product. However, one limitation of 5C2MS is its potential toxicity, which can limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 5C2MS and its potential applications in various research fields.
Future Directions
There are several future directions for research on 5C2MS. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5C2MS and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods for 5C2MS may lead to the production of new derivatives with unique properties and applications.
Synthesis Methods
The synthesis of 5C2MS involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 5C2MS. This method has been optimized to produce high yields of 5C2MS with high purity.
Scientific Research Applications
5C2MS has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential of 5C2MS as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCXEZMVKOXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)




![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
